6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases like Alzheimer’s, where acetylcholine deficiency is a key factor . The compound exhibits competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The increase in acetylcholine levels can enhance cholinergic transmission, potentially improving cognitive functions in patients with neurodegenerative diseases .
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, which may improve cognitive functions in patients with neurodegenerative diseases like Alzheimer’s .
Future Directions
Biochemical Analysis
Biochemical Properties
6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. The interaction is characterized by competitive inhibition, where 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one binds to the active site of the enzyme, preventing acetylcholine from accessing it
Cellular Effects
The effects of 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one on various cell types and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by modulating the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This elevation in acetylcholine can enhance cholinergic signaling, potentially improving cognitive functions . Moreover, 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one has been observed to affect gene expression related to neurotransmitter synthesis and degradation, as well as cellular metabolism, by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable enzyme-inhibitor complex that prevents the hydrolysis of acetylcholine . This binding interaction is facilitated by hydrophobic interactions and hydrogen bonding between the compound and amino acid residues within the enzyme’s active site. Additionally, 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of genes involved in neurotransmission and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one can lead to sustained inhibition of acetylcholinesterase activity, resulting in prolonged increases in acetylcholine levels
Dosage Effects in Animal Models
The effects of 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and potential cognitive benefits . At high doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity, as observed in some animal studies. These adverse effects highlight the importance of determining an optimal therapeutic window for the safe and effective use of 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one.
Metabolic Pathways
6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism, potentially altering energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion or facilitated transport, depending on its concentration and the presence of transport proteins . Once inside the cell, it may localize to specific organelles or compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins . Post-translational modifications, such as phosphorylation or glycosylation, may influence its localization and stability, directing it to specific cellular compartments or organelles. These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves the reaction of 6-chloro-4-formyl-2H-chromen-2-one with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an anhydrous solvent such as ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chroman-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpiperazine derivatives: These compounds share the piperazine moiety and have similar biological activities.
Chromen-2-one derivatives: Compounds like coumarins and their derivatives have similar structural features and biological properties.
Uniqueness
6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to its specific combination of the chromen-2-one core with the 4-methoxyphenylpiperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAWGABLPXPHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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